Cas no 1006005-03-3 (4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
![4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide structure](https://www.kuujia.com/scimg/cas/1006005-03-3x500.png)
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- (Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 4-cyano-N-[3-(2-methoxyethyl)-6-methyl-2(3H)-benzothiazolylidene]-
- 4-cyano-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
- 1006005-03-3
- AKOS024605495
- F1359-0033
-
- Inchi: 1S/C19H17N3O2S/c1-13-3-8-16-17(11-13)25-19(22(16)9-10-24-2)21-18(23)15-6-4-14(12-20)5-7-15/h3-8,11H,9-10H2,1-2H3
- InChI Key: XCKOZKVLDLXLLS-UHFFFAOYSA-N
- SMILES: C(N=C1N(CCOC)C2=CC=C(C)C=C2S1)(=O)C1=CC=C(C#N)C=C1
Computed Properties
- Exact Mass: 351.10414797g/mol
- Monoisotopic Mass: 351.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 91Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 558.5±60.0 °C(Predicted)
- pka: -1.95±0.20(Predicted)
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1359-0033-20mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-5μmol |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-2μmol |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-2mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-5mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-20μmol |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-30mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1359-0033-50mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | BA69868-25mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F1359-0033-1mg |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
1006005-03-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Research Brief on 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 1006005-03-3)
The compound 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 1006005-03-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical relevance.
Recent studies have highlighted the role of this benzothiazole derivative as a potent modulator of specific biological pathways. Its unique structural features, including the cyano group and the methoxyethyl side chain, contribute to its high affinity for target proteins involved in inflammatory and oncogenic processes. Molecular docking simulations and in vitro assays have demonstrated its ability to inhibit key enzymes such as protein kinases, suggesting its utility in targeted cancer therapies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic profile of 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide. The results indicated favorable oral bioavailability and metabolic stability, making it a promising candidate for further preclinical development. Additionally, the compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung adenocarcinoma, with minimal effects on normal cells.
Another key area of research involves the compound's anti-inflammatory properties. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that this benzothiazole derivative effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in optimizing the compound's efficacy and safety profile. Current research efforts are focused on structural modifications to enhance its selectivity and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, 4-cyano-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation. Its dual role as an anticancer and anti-inflammatory agent underscores its versatility, while ongoing research continues to uncover new dimensions of its pharmacological potential. Future studies will be critical in translating these findings into clinically viable treatments.
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